6-Deoxy-beta-D-glucopyranose
Overview
Description
6-Deoxy-beta-D-glucopyranose, also known as quinovose, is a deoxy sugar derived from glucose. It is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-beta-D-glucopyranose typically involves the selective deoxygenation of glucose derivatives. One common method is the reduction of 6-deoxy-6-iodo-D-glucopyranose using zinc in acetic acid. Another approach involves the use of D-glucal as a starting material, which undergoes a series of reactions including azidation and reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the specificity of its applications. scalable methods have been developed, such as the catalytic hydrogenation of 6-deoxy-6-nitro-D-glucopyranose, which offers a high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-deoxy-D-gluconic acid.
Reduction: Reduction reactions can yield 6-deoxy-D-glucitol.
Substitution: Halogenation reactions can replace the hydrogen at the sixth position with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or bromine in the presence of a catalyst.
Major Products:
Oxidation: 6-deoxy-D-gluconic acid.
Reduction: 6-deoxy-D-glucitol.
Substitution: 6-chloro-D-glucopyranose or 6-bromo-D-glucopyranose.
Scientific Research Applications
6-Deoxy-beta-D-glucopyranose has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Medicine: Research explores its potential as a precursor for antiviral and antibacterial agents.
Industry: It is utilized in the production of biodegradable polymers and as a chiral intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 6-Deoxy-beta-D-glucopyranose involves its interaction with specific enzymes and receptors. As a deoxy sugar, it can inhibit certain glycosidases by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt carbohydrate metabolism pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 6-Deoxy-alpha-D-glucopyranose
- 6-Deoxy-beta-D-galactopyranose
- 6-Deoxy-beta-D-mannopyranose
Comparison: 6-Deoxy-beta-D-glucopyranose is unique due to its specific deoxygenation at the sixth carbon, which distinguishes it from other deoxy sugars. This structural feature influences its reactivity and interaction with biological molecules, making it particularly useful in studies of enzyme inhibition and carbohydrate synthesis .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-VFUOTHLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22611-09-2 | |
Record name | 6-Deoxy-beta-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022611092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-DEOXY-.BETA.-D-GLUCOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8L824OX3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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